molecular formula C7H6ClN3 B2822717 2-chloro-1H-benzo[d]imidazol-4-amine CAS No. 1378078-31-9

2-chloro-1H-benzo[d]imidazol-4-amine

Cat. No.: B2822717
CAS No.: 1378078-31-9
M. Wt: 167.6
InChI Key: YUXXSCNTHHSZJT-UHFFFAOYSA-N
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Description

2-chloro-1H-benzo[d]imidazol-4-amine is a heterocyclic aromatic compound with the molecular formula C7H6ClN3. It is a derivative of benzimidazole, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1H-benzo[d]imidazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with chloroformamidine hydrochloride under acidic conditions . Another approach involves the cyclization of 2-chloroaniline with formamide in the presence of a dehydrating agent .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-1H-benzo[d]imidazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

IUPAC Name

2-chloro-1H-benzimidazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXXSCNTHHSZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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